4-Azido-N-(cyclohexylmethyl)benzamide

Description

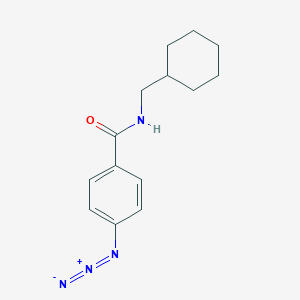

4-Azido-N-(cyclohexylmethyl)benzamide is a benzamide derivative featuring an azido (-N₃) group at the para position of the benzene ring and a cyclohexylmethylamine substituent. The cyclohexylmethyl group is a recurring pharmacophore in bioactive molecules, often enhancing target binding and metabolic stability .

Properties

IUPAC Name |

4-azido-N-(cyclohexylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXAEJXNGGCSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Azido-N-(cyclohexylmethyl)benzamide typically involves the formation of an acyl azide intermediate. One common method includes the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require low temperatures to prevent the decomposition of the azide group . Industrial production methods may involve continuous-flow systems to ensure safety and efficiency .

Chemical Reactions Analysis

4-Azido-N-(cyclohexylmethyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different amines or amides.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Azido-N-(cyclohexylmethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocycles and other complex organic molecules.

Biology: The compound can be used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Azido-N-(cyclohexylmethyl)benzamide involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or participation in cycloaddition reactions. These transformations allow the compound to interact with different molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Azapride (4-Azido-5-chloro-2-methoxy-N-(1-benzyl-4-piperidinyl)benzamide)

- Molecular Formula : C₂₀H₂₃ClN₅O₂ (vs. C₁₄H₁₇N₅O for 4-Azido-N-(cyclohexylmethyl)benzamide)

- Key Differences :

- Azapride contains a chlorine atom at C5 and a methoxy group at C2 on the benzene ring, increasing steric bulk and electron-withdrawing effects.

- The piperidinyl-benzyl substituent replaces the cyclohexylmethyl group, altering lipophilicity and conformational flexibility.

- Functional Implications: The chlorine and methoxy groups in Azapride may enhance receptor affinity but limit solubility compared to the simpler azido-cyclohexylmethyl structure .

AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide)

- Molecular Formula : C₁₇H₂₄Cl₂N₂O

- Key Differences: Dichloro substitution at C3 and C4 vs. a single azido group at C3. A dimethylamino group on the cyclohexylmethyl chain introduces basicity, influencing solubility and membrane permeability.

- The dimethylamino group may enhance ionic interactions with targets, contrasting with the azido group’s reactivity in the target compound .

N-(Cyclohexylmethyl)benzamide Derivatives with Bioactive Substituents

- Example : 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide (Compound 1, )

- Comparison :

Structure-Activity Relationship (SAR) Insights

- Role of Cyclohexylmethyl Group: Compounds with cyclohexylmethyl motifs (e.g., ’s Compound 1, IC₅₀ = 0.05 µM) show 80-fold greater inhibitory activity than parent flavonoids, emphasizing its role in enhancing binding affinity .

- Azido vs. Halogen/Methoxy Substitutions :

Data Table: Comparative Properties of Selected Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.